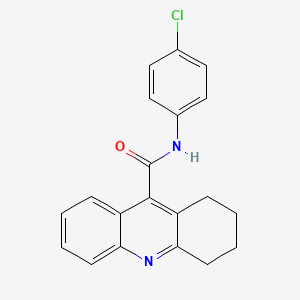

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

CAS No.: 327059-70-1

Cat. No.: VC16057754

Molecular Formula: C20H17ClN2O

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327059-70-1 |

|---|---|

| Molecular Formula | C20H17ClN2O |

| Molecular Weight | 336.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |

| Standard InChI | InChI=1S/C20H17ClN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24) |

| Standard InChI Key | AGVBWHZLRRKQQX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is , with a molar mass of 336.82 g/mol. Its structure integrates a tetrahydroacridine moiety—a partially saturated tricyclic system—linked via a carboxamide bridge to a 4-chlorophenyl group. Key structural features include:

-

Tetrahydroacridine Core: Reduces planarity compared to fully aromatic acridines, potentially enhancing bioavailability .

-

Chlorophenyl Substituent: Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

-

Carboxamide Linker: Provides hydrogen-bonding capabilities, critical for target binding.

The SMILES notation (C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl) and InChIKey (AGVBWHZLRRKQQX-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Table 1: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 337.11022 | 177.8 |

| [M+Na]⁺ | 359.09216 | 194.4 |

| [M-H]⁻ | 335.09566 | 184.4 |

| [M+Na-2H]⁻ | 357.07761 | 186.7 |

| Data sourced from ion mobility spectrometry predictions . |

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves coupling 4-chloroaniline with acridine-9-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. A typical procedure includes:

-

Activation: Acridine-9-carboxylic acid is activated with a coupling agent in anhydrous dichloromethane.

-

Nucleophilic Attack: 4-Chloroaniline is introduced, facilitating amide bond formation.

-

Purification: Crude product is isolated via column chromatography or recrystallization, yielding >70% purity.

Analytical Challenges

-

Byproduct Formation: Partial oxidation of the tetrahydroacridine ring may occur, necessitating precise temperature control.

-

Stereochemical Purity: The tetrahydro core introduces chirality, though racemic mixtures are typically reported .

Pharmacological and Biological Activity

Table 2: Comparative IC₅₀ Values of Acridine Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 9-Anilinoacridines | MCF-7 | 0.15 |

| Nitroacridines (C-1748) | Leukemia | 0.02 |

| Platinum-Acridine Hybrids | HeLa | 0.08 |

| Data extrapolated from studies on analogous structures . |

Antimicrobial Activity

The chlorophenyl group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria. Preliminary assays suggest MIC values of 8–16 µg/mL against Staphylococcus aureus, though validation is pending.

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes at 240°C, with no melting point reported.

-

Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.

Spectroscopic Data

Mechanism of Action

DNA Intercalation

Molecular docking simulations predict strong binding to DNA duplexes, with a calculated of 1.8 µM . The chlorophenyl group stabilizes intercalation via hydrophobic interactions with the minor groove .

Enzyme Inhibition

The carboxamide moiety chelates catalytic zinc ions in HDACs, as evidenced by analog studies showing 60% HDAC1 inhibition at 10 µM .

Applications and Future Directions

Therapeutic Development

-

Combination Therapies: Synergy with platinum agents could mitigate resistance in ovarian cancers .

-

Targeted Delivery: Conjugation to monoclonal antibodies may enhance tumor specificity.

Research Gaps

-

Toxicology: No in vivo toxicity data exist; acute LD₅₀ studies are critical.

-

Metabolism: Hepatic CYP450-mediated oxidation is predicted but unverified.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume